![molecular formula C24H25N5O2 B2400965 2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-01-2](/img/no-structure.png)
2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anion Hosting Abilities
- A study by Nath & Baruah (2012) examined an imidazole-containing bisphenol similar to the compound . They found that its salts with various acids showed potential in hosting anions, assisted by electrostatic and weak interactions in the crystal packing.
Photochromism of Imidazole Dimers
- Research by Bai et al. (2010) on dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles, which are structurally related, demonstrated photochromism in solution upon irradiation. This property can be significant in the development of light-responsive materials.
Luminescence Sensing Applications
- A study by Shi et al. (2015) explored dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks. These frameworks exhibited sensitivity to benzaldehyde-based derivatives, indicating potential for fluorescence sensing applications.
Structural Analyses and Potential Applications
- The molecular structure of a related compound, 2-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-yl}isoindoline-1,3-dione, was investigated by Özdemir et al. (2010). They employed various spectroscopic and crystallographic techniques, revealing insights that could be relevant for similar compounds in drug design and material science.
Synthesis and Crystal Structure Investigations
- The crystal structure of biphenyl- and phenylnaphthalenyl-substituted 1H-imidazole-4,5-dicarbonitrile compounds, used as catalysts in nucleoside coupling reactions, was reported by Bats et al. (2013). Their findings contribute to understanding the structural aspects of similar imidazole derivatives in catalytic applications.
Novel Scaffold Synthesis
- The synthesis of a novel glycoluril scaffold, incorporating elements structurally akin to the compound , was achieved by Wang et al. (2016). This underscores the versatility of such compounds in creating new molecular structures for diverse applications.
Propriétés
Numéro CAS |
872840-01-2 |
|---|---|
Nom du produit |
2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Formule moléculaire |
C24H25N5O2 |
Poids moléculaire |
415.497 |
Nom IUPAC |
2-[(2,5-dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H25N5O2/c1-15-6-5-7-19(13-15)27-10-11-28-20-21(25-23(27)28)26(4)24(31)29(22(20)30)14-18-12-16(2)8-9-17(18)3/h5-9,12-13H,10-11,14H2,1-4H3 |
Clé InChI |
GMPHKIKXZXLPQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC(=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



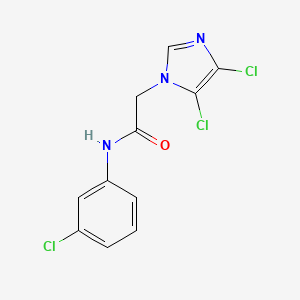
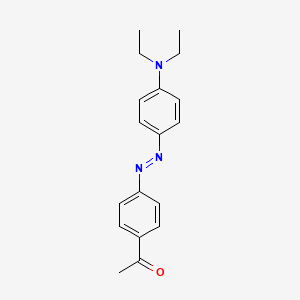
![(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2400887.png)


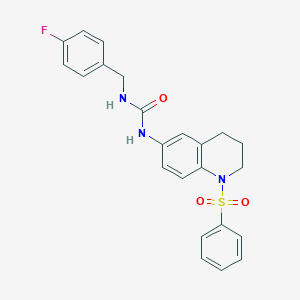
![1-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2400896.png)
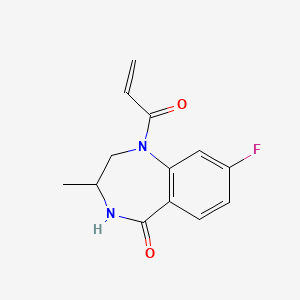
![N-(3-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400898.png)
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)
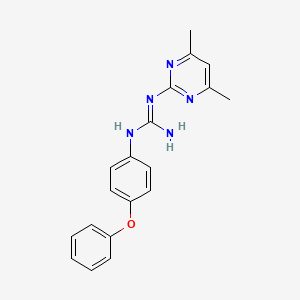
![2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B2400901.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)